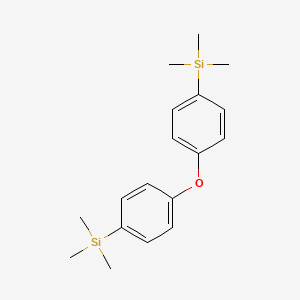
(Oxybis(4,1-phenylene))bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Oxybis(4,1-phenylene))bis(trimethylsilane) is an organosilicon compound with the molecular formula C18H26OSi2. It is characterized by the presence of two trimethylsilane groups attached to a central oxybis(4,1-phenylene) structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(4,1-phenylene))bis(trimethylsilane) typically involves the reaction of 4-bromophenol with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like tetrahydrofuran and a temperature range of 50-60°C.
Industrial Production Methods
In an industrial setting, the production of (Oxybis(4,1-phenylene))bis(trimethylsilane) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(Oxybis(4,1-phenylene))bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilane groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Functionalized phenylene derivatives
科学的研究の応用
(Oxybis(4,1-phenylene))bis(trimethylsilane) finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用機序
The mechanism of action of (Oxybis(4,1-phenylene))bis(trimethylsilane) involves its interaction with various molecular targets through its silane groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications.
類似化合物との比較
Similar Compounds
- (Oxybis(4,1-phenylene))bis(dimethylsilanol)
- (Oxybis(2,1-phenylene))bis(trimethylsilane)
- (1,2-Phenylenebis(oxy))bis(trimethylsilane)
Uniqueness
(Oxybis(4,1-phenylene))bis(trimethylsilane) is unique due to its specific structural arrangement and the presence of trimethylsilane groups. This configuration imparts distinct chemical reactivity and stability, making it suitable for specialized applications in research and industry. Compared to similar compounds, it offers enhanced performance in terms of thermal stability and resistance to oxidation.
特性
CAS番号 |
18055-71-5 |
|---|---|
分子式 |
C18H26OSi2 |
分子量 |
314.6 g/mol |
IUPAC名 |
trimethyl-[4-(4-trimethylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 |
InChIキー |
CAMQBWFQGHGPRL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)
![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)
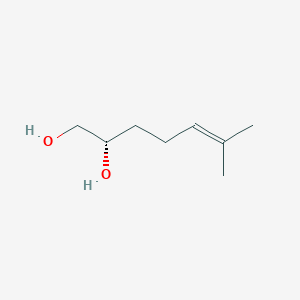
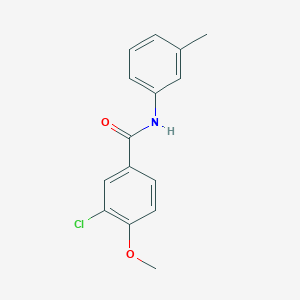

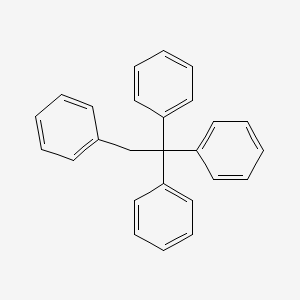
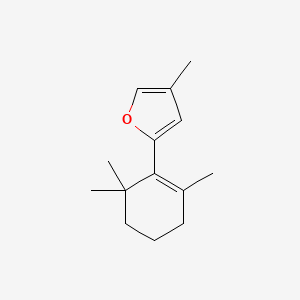

![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)
![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
